9-(2-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
The compound “9-(2-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . These compounds are known for their diverse pharmacological activities such as anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive .
Synthesis Analysis
An efficient synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method is beneficial as it allows the reaction to be performed without the need for a catalyst . The advantages of this protocol include excellent yields, short reaction time, mild reaction conditions, readily available and inexpensive materials, environmentally friendly, no need for column chromatography, and a simple work-up procedure .Chemical Reactions Analysis
The synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole . The use of acetic acid as the reaction medium results in a beneficial effect on the reaction, allowing it to be performed without the need for a catalyst .Scientific Research Applications
Antihistaminic Activity
One study focused on the design, synthesis, and evaluation of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, including compounds structurally similar to the specified chemical, for their H1-antihistaminic activity. The compounds were tested for antihistaminic activity using a histamine-induced bronchoconstriction method in guinea pigs. Among the series, one compound demonstrated significant potency with minimal sedative properties compared to the reference drug, chlorpheniramine maleate (Gobinath, Subramanian, & Alagarsamy, 2015).
Antimicrobial Studies
Research into novel and fused heterocyclic systems derived from the key intermediate 3-(substituted-phenyl)-2-hydrazino-quinazolin-4-ones led to the synthesis of compounds with significant antibacterial and antifungal activity. This work underscores the potential of such structures in developing new antimicrobial agents (Pandey et al., 2009).
Antihypertensive Activity
A study synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and tested them for in vivo antihypertensive activity. These compounds, including structures related to the specified chemical, exhibited significant antihypertensive activity, with one compound showing more efficacy than the standard reference drug, prazosin, in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).
Anticancer Activity
Another research focus is the development of 5-amino-1-aryl-1H-1,2,3-triazole scaffolds and their derivatives for anticancer activity. These compounds were tested against a variety of cancer cell lines, with some showing selective influence on ovarian and lung cancer cells, highlighting the potential of these structures as anticancer agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Antiproliferative Agents
Derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines were evaluated for their anticancer activity across different cancer types. These studies provide insights into the anticancer potential of compounds based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds and their polycyclic derivatives, offering a base for further drug development (Pokhodylo et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
9-(2-chlorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-10-5-2-1-4-9(10)14-13-11(6-3-7-12(13)21)19-15-17-8-18-20(14)15/h1-2,4-5,8,14H,3,6-7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKHOHZLBGFZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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